N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
Description
N-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic coumarin derivative linked to norleucine, a non-proteinogenic amino acid analog. The compound features a coumarin core substituted with hydroxy (7-position), methyl (4- and 8-positions), and ketone (2-position) groups, conjugated to norleucine via an acetyl bridge. Norleucine, a linear analog of methionine, enhances the compound’s stability and modulates solubility compared to natural amino acids . While direct synthesis data for this compound is absent in the provided evidence, analogous coumarin-acetic acid derivatives (e.g., EN300-302541) suggest synthetic routes involving coupling reactions between functionalized coumarins and amino acid residues .
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-5-6-14(18(23)24)20-16(22)9-13-10(2)12-7-8-15(21)11(3)17(12)26-19(13)25/h7-8,14,21H,4-6,9H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
LELAZSWZMLVOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves multiple steps:
-
Synthesis of the Chromenone Core: : The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid.
-
Acetylation: : The chromenone core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.
-
Coupling with Norleucine: : The final step involves coupling the acetylated chromenone with norleucine. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group at the 7-position can undergo oxidation to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions. Reagents such as acyl chlorides or anhydrides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various acylated chromenone derivatives.
Scientific Research Applications
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
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Biology: : The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving chromenone derivatives.
-
Medicine: : Due to its structural similarity to natural products, it may exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in drug discovery and development.
-
Industry: : The compound can be used in the development of new materials, such as fluorescent dyes and sensors, due to the chromenone core’s photophysical properties.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy and acetyl groups can form additional hydrogen bonds, enhancing binding affinity. The norleucine moiety can mimic natural amino acids, allowing the compound to interact with protein active sites and modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with coumarin derivatives sharing core structural motifs or functional groups. Key differences in substituents, linkages, and physicochemical properties are highlighted.
Structural and Functional Group Analysis
*Calculated based on structural formula; †Assumed formula for "2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid"; ‡Discrepancy noted between name and molecular weight in .
Key Observations:
Substituent Effects :
- Hydroxy (7-position) and methyl (4,8-positions) groups are conserved in the target compound and EN300-302541, suggesting shared hydrogen-bonding and hydrophobic interactions.
- Chloro (EN300-302549) and nitro (2k, ) substituents increase electrophilicity and may enhance reactivity or alter solubility .
Linkage Diversity: The acetyl-amino acid linkage in the target compound contrasts with hydrazide (2k, 2l) and imine () bonds. Acetylated norleucine likely improves metabolic stability compared to hydrazides, which are prone to hydrolysis .
Amino Acid Analogs: Norleucine’s linear side chain (vs.
Physicochemical Properties
- Molecular Weight: The target compound (~403.43) is heavier than simpler coumarin-acetic acid derivatives (e.g., EN300-302541: 204.23), reflecting the norleucine moiety’s contribution.
- Polarity : Hydroxy and acetic acid groups (EN300-302541/549) increase polarity, while chloro (EN300-302549) and nitro (2k) groups add lipophilicity .
- Thermal Stability : Melting points for hydrazide derivatives (2k: 248–250°C; 2l: 192–194°C) suggest higher stability than the target compound, assuming similar trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
